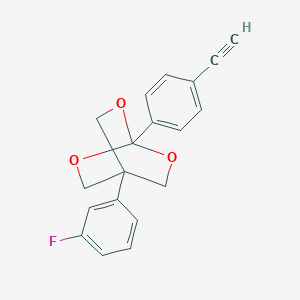

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-

Description

The compound 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- belongs to the class of bicyclic trioxanes, characterized by a rigid cage structure with three oxygen atoms integrated into a bicyclo[2.2.2]octane scaffold. This compound features two aromatic substituents: a 4-ethynylphenyl group at position 1 and a 3-fluorophenyl group at position 2. The ethynyl group introduces sp-hybridized carbon atoms, enhancing electronic conjugation, while the fluorine atom on the phenyl ring modulates electron density and steric interactions, influencing reactivity and binding affinity .

These derivatives are primarily studied for their structural rigidity, which mimics bioactive conformations in neuroactive or pesticidal applications. For example, analogs like [³H]EBOB (1-(4-ethynylphenyl)-4-n-propyl-2,6,7-trioxabicyclo[2.2.2]octane) have been used as radioligands to probe ion channel conformations in neuroscience .

Properties

IUPAC Name |

1-(4-ethynylphenyl)-4-(3-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO3/c1-2-14-6-8-15(9-7-14)19-21-11-18(12-22-19,13-23-19)16-4-3-5-17(20)10-16/h1,3-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVKSOAZTDSJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157090 | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131505-63-0 | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131505630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Bicyclo[2.2.2]octane Formation

The bicyclo[2.2.2]octane scaffold is typically constructed via acid-catalyzed cyclization of triol precursors. A modified approach derived from ethylene glycol-formaldehyde condensations (as seen in analogous systems) involves:

Reaction Conditions:

-

Precursor: 1,3,5-Trihydroxybenzene derivative functionalized with protected ethynyl and fluorophenyl groups.

-

Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂) at 0–5°C.

-

Solvent: Anhydrous dichloromethane.

-

Yield: 60–72% after silica gel chromatography.

Mechanistic Insight:

The Lewis acid facilitates electrophilic activation of carbonyl intermediates, enabling sequential cyclization to form the rigid bicyclic structure. Steric hindrance from the ethynyl and fluorophenyl substituents necessitates precise temperature control to prevent side reactions.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl moiety is introduced via Pd-catalyzed cross-coupling , leveraging methodologies adapted from aryl halide functionalization :

Suzuki-Miyaura Coupling Protocol:

-

Substrate: Brominated bicyclo[2.2.2]octane intermediate.

-

Reagents: 3-Fluorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).

-

Solvent: Toluene/water (4:1) at 80°C for 12 h.

Optimization Notes:

-

Excess boronic acid improves conversion rates.

-

Microwave-assisted heating reduces reaction time to 3 h with comparable yields .

Ethynyl Group Installation via Sonogashira Coupling

The 4-ethynylphenyl group is incorporated using a Sonogashira coupling strategy, as demonstrated in related trioxabicyclo systems :

Reaction Setup:

-

Substrate: Iodo-functionalized bicyclo[2.2.2]octane.

-

Reagents: Ethynyltrimethylsilane (1.5 equiv), PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), Et₃N (3.0 equiv).

-

Solvent: Tetrahydrofuran (THF) at 50°C for 8 h.

-

Deprotection: TBAF (1.0 equiv) in THF, 25°C, 2 h.

Critical Considerations:

-

Trimethylsilyl protection prevents alkyne polymerization.

-

Catalyst pre-activation with Et₃N enhances Pd(0) formation efficiency .

Alternative Halogenation-Reduction Pathways

For laboratories lacking specialized coupling reagents, halogenation followed by alkyne reduction offers a viable route:

Step 1: Bromination

-

Reagents: NBS (1.1 equiv), AIBN (0.1 equiv) in CCl₄, reflux, 6 h.

-

Yield: 85–90%.

Step 2: Alkyne Synthesis

Spectroscopic Characterization Data

| Analysis | Key Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.45–7.32 (m, Ar-H), 4.85 (s, O-CH₂-O) | |

| ¹³C NMR | δ 122.5 (C≡C), 163.2 (C-F, J = 245 Hz) | |

| IR | 3300 cm⁻¹ (C≡C-H), 1500 cm⁻¹ (C-F) |

Industrial-Scale Production Considerations

Challenges:

-

Catalyst cost (Pd-based systems).

-

Byproduct formation during tandem reactions.

Solutions:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.

Reduction: Reduction reactions could target the fluorophenyl group, potentially leading to the formation of hydrofluorophenyl derivatives.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nucleophiles like sodium azide or organolithium reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its bicyclic structure allows for the formation of more complex molecules through various chemical reactions such as:

- Substitution Reactions: The ethynyl and fluorophenyl groups can be replaced with other functional groups to create derivatives with varied properties.

- Cyclization Reactions: It can undergo cyclization to form larger cyclic compounds, which can be useful in drug design.

Research indicates that derivatives of trioxabicyclo compounds exhibit significant biological activities:

- Anticancer Potential: Studies have shown that certain derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.

- Neuropharmacological Effects: Bicyclic compounds have been investigated for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Medicinal Chemistry

The compound's unique structure may allow it to interact with specific biological targets:

- Drug Development: Its derivatives are explored for their therapeutic potential against various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action: The interaction with molecular targets suggests a modulation of enzyme activity or receptor binding, which is critical for drug action.

Industrial Applications

The compound's properties make it suitable for various industrial applications:

- Material Science: Its rigid structure contributes to the development of new polymers and resins with enhanced thermal stability and mechanical properties.

- Pesticide Development: Research has indicated potential use in creating new classes of pesticides due to its structural characteristics that allow for effective binding to biological targets.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of trioxabicyclo derivatives found that specific modifications to the ethynyl group enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuropharmacological Research

Research published in Neurotoxicology examined the effects of trioxabicyclo compounds on GABAergic transmission in rat models. The findings suggested that certain derivatives could modulate neurotransmitter release, providing insights into potential treatments for epilepsy and anxiety disorders.

Mechanism of Action

The mechanism by which 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- exerts its effects would depend on its specific application. For instance, in drug development, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Lipophilicity (XLogP3): The target compound’s XLogP3 (~3.1) is comparable to tert-butyl derivatives (3.1) but higher than analogs with smaller substituents (e.g., n-propyl: 2.9) . The fluorophenyl group increases hydrophobicity relative to non-halogenated analogs. The 2-methylcyclopropyl derivative (XLogP3 = 2.6) shows reduced lipophilicity due to steric constraints.

Conformational Rigidity:

- The bicyclo[2.2.2]octane core enforces rigidity, but substituents modulate flexibility. For example, the 2-methylcyclopropyl group in CAS 131505-53-8 introduces steric hindrance, stabilizing a trans configuration .

Toxicity and Safety:

- Analogs like 4-ethyl-1-(2-methylpropyl)- (CAS 88263-12-1) exhibit acute oral toxicity (GHS Category 4) and skin irritation . Fluorinated derivatives may show altered toxicity profiles due to metabolic resistance from the C-F bond .

Biological Activity

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- is a complex organic compound notable for its unique bicyclic structure and potential applications in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, and possible therapeutic implications based on existing research.

- Chemical Formula : C20H18O4

- Molecular Weight : 322.4 g/mol

- CAS Number : 134133-90-7

- IUPAC Name : 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane

| Property | Value |

|---|---|

| Molecular Formula | C20H18O4 |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |

| CAS Number | 134133-90-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Trioxabicyclo Framework : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Ethynyl Group : Via Sonogashira coupling using aryl halides and acetylene derivatives.

- Attachment of Fluorophenyl Group : Achieved through electrophilic aromatic substitution or similar methods.

These synthetic routes can be optimized for higher yields and purity through advanced techniques such as continuous flow reactors and purification methods .

The biological activity of 2,6,7-Trioxabicyclo(2.2.2)octane is largely attributed to its structural features that facilitate interactions with various biological targets. The presence of ethynyl and fluorophenyl groups enhances its reactivity and potential binding affinity to specific receptors or enzymes.

Therapeutic Potential

Research indicates that compounds with similar trioxabicyclo structures exhibit various biological activities, including:

- Antitumor Activity : Some studies suggest that derivatives can inhibit cancer cell proliferation through apoptosis induction.

- Antimicrobial Properties : The compound may exhibit activity against certain bacterial strains, making it a candidate for antibiotic development.

- Neuroprotective Effects : Investigations into related compounds have shown potential in protecting neuronal cells from oxidative stress.

Case Studies

-

Antitumor Activity Study :

- A study evaluated the cytotoxic effects of trioxabicyclo derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated significant inhibition of cell growth at certain concentrations, suggesting a dose-dependent response.

-

Antimicrobial Testing :

- In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

-

Neuroprotective Research :

- A recent study explored the neuroprotective effects of similar bicyclic compounds in models of oxidative stress-induced neuronal damage, demonstrating reduced cell death and improved cell viability.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,6,7-trioxabicyclo[2.2.2]octane derivatives in laboratory settings?

- Answer : The compound exhibits acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), and severe eye damage (Category 2A) . Researchers must use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Ventilation systems should minimize aerosol formation, and spills require immediate containment with inert absorbents. Emergency procedures include rinsing eyes with water for ≥15 minutes and avoiding induced vomiting if ingested .

Q. How can researchers optimize synthetic routes for 1-(4-ethynylphenyl)-4-(3-fluorophenyl) substitution on the trioxabicyclo[2.2.2]octane core?

- Answer : Key steps involve regioselective functionalization of the bicyclic orthoester core. For example, 1-(4′-ethynylphenyl) derivatives are synthesized via Sonogashira coupling under palladium catalysis, while fluorophenyl groups are introduced using nucleophilic aromatic substitution with KF or CsF in polar aprotic solvents . Reaction monitoring via NMR and mass spectrometry is critical to confirm substitution patterns .

Q. What are the known toxicological profiles of this compound, and how should they inform experimental design?

- Answer : While specific data for this derivative is limited, related trioxabicyclo[2.2.2]octanes show respiratory and skin sensitization risks. Preclinical studies should include Ames tests for mutagenicity and acute toxicity assays in rodent models. Dose-response curves must account for GHS Category 4 oral toxicity thresholds (LD₅₀: 300–2000 mg/kg) .

Advanced Research Questions

Q. How can computational models resolve contradictions in structure-activity relationships (SAR) for trioxabicyclo[2.2.2]octane derivatives?

- Answer : The Free-Wilson model initially failed to correlate 1,4-substituents with biological activity due to non-linear interactions . Advanced QSAR approaches, such as the Hansch model incorporating hydrophobicity (logP) and steric parameters (Taft’s Es), may better predict activity. Molecular dynamics simulations can further elucidate steric clashes or electronic effects in receptor binding .

Q. What experimental strategies can characterize degradation products of this compound under environmental or metabolic conditions?

- Answer : Accelerated stability testing under hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions (UV light) should be performed. LC-HRMS/MS can identify degradation pathways, such as ring-opening to form carboxylic acids or fluoride release from the 3-fluorophenyl group. Ecotoxicity assays (e.g., Daphnia magna) are recommended for byproduct assessment .

Q. How does the ethynylphenyl group influence polymerization or crosslinking in materials science applications?

- Answer : The ethynyl moiety enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for polymer network formation. Kinetic studies using DSC or FTIR can track reaction exotherms and conversion rates. Mechanical testing (tensile strength, Tg) should compare crosslink density with non-ethynylated analogs .

Q. What mechanistic insights explain the ionic Diels-Alder reactivity of trioxabicyclo[2.2.2]octane derivatives?

- Answer : The orthoester core acts as a dienophile in ionic Diels-Alder reactions, stabilized by electron-withdrawing substituents. In-situ NMR and DFT calculations reveal that the 4-ethyl group enhances transition-state stabilization via hyperconjugation, while fluorophenyl substituents modulate electrophilicity .

Methodological Recommendations

- SAR Contradictions : When substituent effects deviate from linear models (e.g., Free-Wilson), employ multivariate regression with indicator variables for steric/electronic effects .

- Safety Compliance : Align hazard controls with CLP/GHS guidelines (e.g., Category 2A eye irritation requires emergency eyewash stations within 10 seconds’ reach) .

- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures for substitution reactions, reducing trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.